![molecular formula C7H3BrFNS B1591297 2-Bromo-5-fluorobenzo[d]thiazole CAS No. 441715-01-1](/img/structure/B1591297.png)
2-Bromo-5-fluorobenzo[d]thiazole
Overview
Description
2-Bromo-5-fluorobenzo[d]thiazole is a chemical compound with the molecular formula C7H3BrFNS . It is a derivative of benzo[d]thiazole, a type of heterocyclic compound that contains both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluorobenzo[d]thiazole involves a benzo[d]thiazole core, which is nearly planar, with a dihedral angle of only 3.8 (1.1)° between the benzothiazole and phenyl rings . The C-S-C angle in the thiazole ring is 89.0°, while the C-N-C angle in that ring is 111.5 (3)° .Physical And Chemical Properties Analysis
2-Bromo-5-fluorobenzo[d]thiazole has an average mass of 232.073 Da and a monoisotopic mass of 230.915359 Da .Scientific Research Applications
Antibacterial and Antifungal Applications
Thiazole derivatives, including those with bromo-fluoro substitutions, have been recognized for their potent antibacterial and antifungal properties. The presence of the thiazole ring has been associated with the inhibition of bacterial DNA gyrase and fungal biofilm formation, making compounds like 2-Bromo-5-fluorobenzo[d]thiazole valuable in the development of new antimicrobial agents .
Anti-inflammatory Properties
The structural motif of thiazole is often found in molecules with significant anti-inflammatory activity. This is due to their ability to modulate various inflammatory pathways, potentially including COX-2 inhibition and TNF-alpha suppression. As such, 2-Bromo-5-fluorobenzo[d]thiazole may serve as a lead compound for the synthesis of new anti-inflammatory drugs .
Antitumor and Cytotoxicity
Thiazoles are known to exhibit antitumor and cytotoxic activities. The electron-rich nature of the thiazole ring, especially when substituted with electron-withdrawing groups like bromo and fluoro, can interact with biological targets in cancer cells, leading to potential applications in cancer therapy .
Antidiabetic Activity
Research has indicated that thiazole derivatives can play a role in antidiabetic therapy. They may influence the regulation of insulin release or the modulation of glycemic control mechanisms. Therefore, 2-Bromo-5-fluorobenzo[d]thiazole could be investigated for its utility in managing diabetes .
Neuroprotective Effects
The neuroprotective effects of thiazole compounds are an area of interest due to their potential in treating neurodegenerative diseases. These compounds may protect neuronal cells from oxidative stress and apoptosis, which are common pathways in neurodegeneration .
Antiviral Properties
Thiazole derivatives have shown promise as antiviral agents. They may interfere with viral replication or protein synthesis, which is crucial in combating viral infections. The specific substituents on the thiazole ring, such as bromo and fluoro in 2-Bromo-5-fluorobenzo[d]thiazole, could enhance these antiviral properties .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-5-fluorobenzo[d]thiazole are the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . They also coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
2-Bromo-5-fluorobenzo[d]thiazole: interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacterial cell-cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-5-fluorobenzo[d]thiazole are primarily those involved in bacterial quorum sensing . The downstream effects of this disruption include a decrease in biofilm formation, virulence production, and other pathogenic behaviors .
Result of Action
The molecular and cellular effects of 2-Bromo-5-fluorobenzo[d]thiazole’s action include the disruption of bacterial cell-cell communication and a decrease in the bacteria’s ability to form biofilms and produce virulence factors . This can lead to a reduction in the bacteria’s pathogenicity .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-fluorobenzo[d]thiazole can be influenced by various environmental factors. For instance, the presence of other bacteria, the availability of nutrients, and the specific characteristics of the host environment can all impact the effectiveness of the compound . .
properties
IUPAC Name |
2-bromo-5-fluoro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPBXAYZSUWBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591326 | |
Record name | 2-Bromo-5-fluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorobenzo[d]thiazole | |
CAS RN |
441715-01-1 | |
Record name | 2-Bromo-5-fluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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